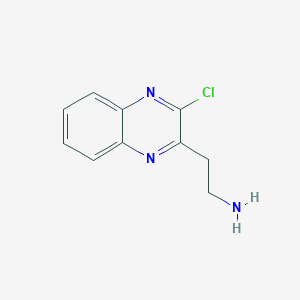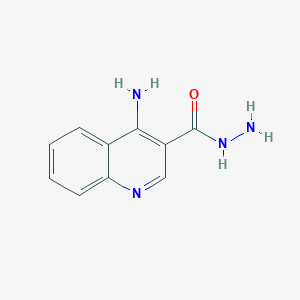
4-Aminoquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminoquinoline-3-carbohydrazide is a chemical compound that belongs to the class of 4-aminoquinolines. These compounds are known for their diverse pharmacological properties, including antimalarial, anticancer, antitubercular, and antiviral activities . The structure of this compound includes a quinoline ring system with an amino group at the 4-position and a carbohydrazide group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoquinoline-3-carbohydrazide can be achieved through various methods. One common approach involves the reaction of 4-aminoquinoline with hydrazine hydrate under reflux conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique has been shown to reduce reaction times and increase yields while minimizing the use of hazardous solvents .
Análisis De Reacciones Químicas
Types of Reactions
4-Aminoquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The amino and carbohydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
4-Aminoquinoline-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 4-Aminoquinoline-3-carbohydrazide involves its interaction with molecular targets such as heme in the case of its antimalarial activity. The compound binds to heme, preventing its detoxification by the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . In its anticancer activity, the compound may interfere with DNA synthesis and repair, leading to cell death .
Comparación Con Compuestos Similares
4-Aminoquinoline-3-carbohydrazide can be compared with other 4-aminoquinoline compounds such as:
Chloroquine: Known for its antimalarial activity but limited by resistance issues.
Amodiaquine: Effective against chloroquine-resistant strains but associated with toxicity.
Hydroxychloroquine: Similar to chloroquine but with a better safety profile.
The uniqueness of this compound lies in its potential to overcome some of the limitations of these compounds, such as resistance and toxicity, while retaining their beneficial pharmacological properties .
Propiedades
Fórmula molecular |
C10H10N4O |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
4-aminoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H10N4O/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15) |
Clave InChI |
RLCVPRDKYNWLDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


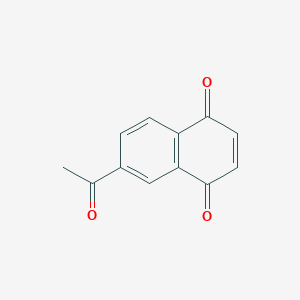
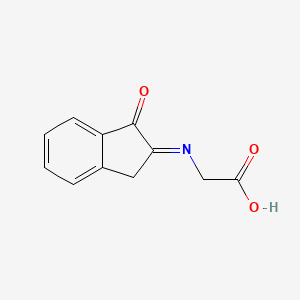
![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
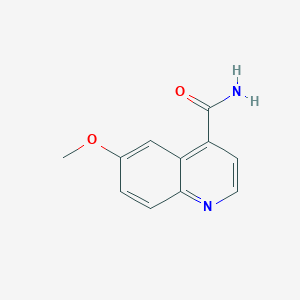
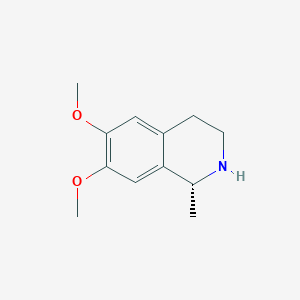
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)




